![molecular formula C25H31NO5S B2823952 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005141-20-7](/img/structure/B2823952.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate” is a complex organic molecule. It contains a 7-oxabicyclo[2.2.1]heptane core, which is a bicyclic structure with an oxygen atom . This core is substituted with isopropyl and methyl groups . The molecule also contains a carbamate group (N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate), which consists of an amine (benzyl) and a sulfonyl group attached to a carbonyl .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 7-oxabicyclo[2.2.1]heptane core. This could potentially be achieved through a Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . The carbamate group could then be introduced in a subsequent step, although the specifics would depend on the exact synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic core and the various substituents. The 7-oxabicyclo[2.2.1]heptane core is a rigid, three-dimensional structure, and the positions of the isopropyl and methyl groups on this core would have a significant impact on the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbamate group is known to participate in a variety of reactions, including hydrolysis and aminolysis . The 7-oxabicyclo[2.2.1]heptane core could potentially undergo reactions at the carbon-carbon double bond or at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could potentially increase its polarity, affecting properties such as solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
- The isolation and characterization of related bicyclic compounds, including studies on their reactivity and the formation of derivatives such as thiosulfonates or methyl sulfides through ring-opening reactions, highlight the compound's potential in synthetic chemistry applications (Guideri & Ponticelli, 2012).
Molecular Recognition and Complexation
- Research into the complexation of related bicyclic azoalkanes with p-sulfonatocalix[4]arene demonstrates the significance of spherical shape complementarity in molecular recognition, which could be leveraged in the design of new host-guest systems for various applications (Bakirci, Koner, & Nau, 2005).
Antileukemic Activity
- The synthesis and evaluation of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing activity against lymphocytic leukemia, indicate the potential therapeutic applications of related carbamate derivatives (Anderson, Heider, Raju, & Yucht, 1988).
Enzyme Inhibition
- Studies on carbamates as enzyme inhibitors provide insights into their mechanism of action, which could inform the development of new inhibitors for therapeutic or analytical purposes (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).
Antibacterial Activity
- The preparation of sulfonamides derived from carvacrol and their high antibacterial activity against resistant Staphylococcus aureus strains indicate the compound's relevance in addressing antibiotic resistance (Oliveira et al., 2016).
Catalysis and Synthesis Techniques
- Gold-catalyzed cycloisomerization of cyclopropenes leading to the formation of related bicyclic compounds showcases advancements in catalytic synthesis methods, offering new routes for the construction of complex molecular architectures (Miege, Meyer, & Cossy, 2010).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are T-lymphocytes . It inhibits the formation of active transcription factors such as NF-AT and NF-IL2A , which are essential for interleukin-2 (IL2) gene expression . It also activates both human TRPM8 and human TRPA1 .
Mode of Action
The compound interacts with its targets by inhibiting the formation of active transcription factors in T-lymphocytes . This inhibition prevents the expression of the IL2 gene, which is crucial for the immune response . Additionally, it activates the TRPM8 and TRPA1 channels, which are involved in sensory perception .
Biochemical Pathways
The compound affects the immune response pathway by inhibiting the formation of transcription factors in T-lymphocytes . This inhibition disrupts the expression of the IL2 gene, affecting the immune response . The activation of TRPM8 and TRPA1 channels influences sensory perception .
Result of Action
The inhibition of transcription factors in T-lymphocytes leads to a decrease in IL2 gene expression . This can result in a weakened immune response . The activation of TRPM8 and TRPA1 channels can influence sensory perception .
Propriétés
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-benzyl-N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S/c1-18(2)25-15-14-24(4,31-25)22(16-25)30-23(27)26(17-20-8-6-5-7-9-20)32(28,29)21-12-10-19(3)11-13-21/h5-13,18,22H,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOIJWVOPLUIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)OC3CC4(CCC3(O4)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2823869.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2823872.png)

![3-(4-chlorobenzyl)-6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823874.png)

![1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2823879.png)
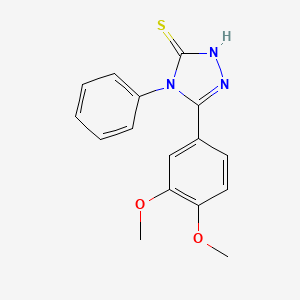
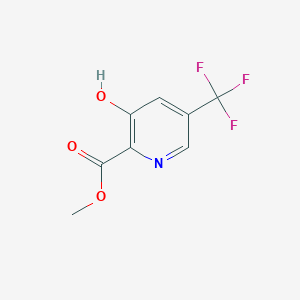
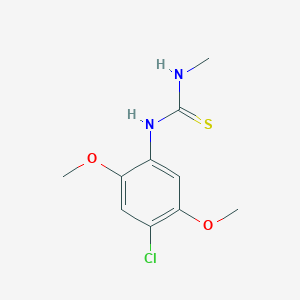
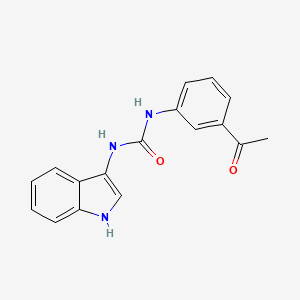
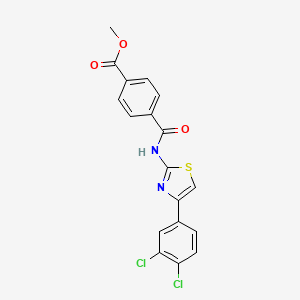
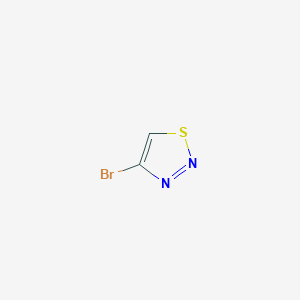
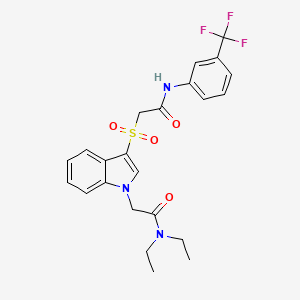
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)